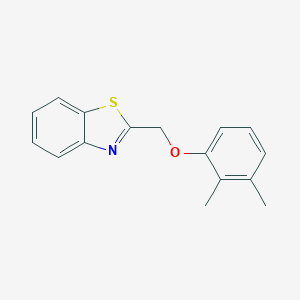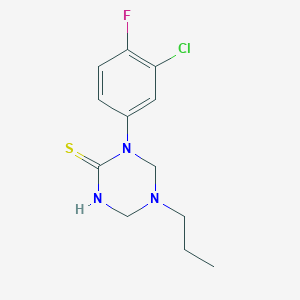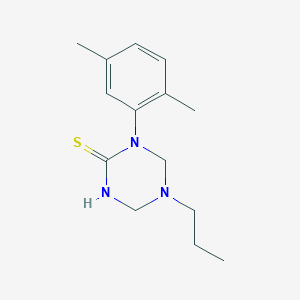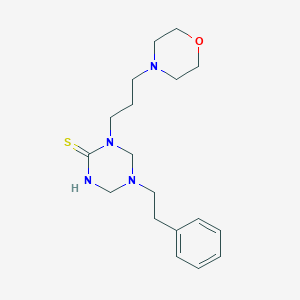![molecular formula C22H18ClN5OS B282691 N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282691.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as TAK-915 and it belongs to the class of benzamide derivatives.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an important neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its potential pharmacological properties. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide.
2. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as a treatment for cognitive impairment associated with Alzheimer's disease.
3. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anxiolytic and antidepressant in humans.
4. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anticonvulsant in humans.
5. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction between 5-chloro-2-methylbenzoic acid and 4-[(1-phenyl-1H-tetrazol-5-yl)thio]methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential pharmacological properties. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for cognitive impairment associated with Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H18ClN5OS |
|---|---|
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-7-12-18(23)13-20(15)24-21(29)17-10-8-16(9-11-17)14-30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,29) |
Clave InChI |
JTRWWTVFIPFIED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)